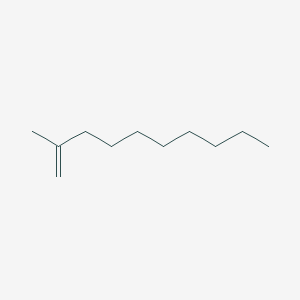

2-Methyl-1-decene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyldec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMACKQLXSEXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333806 | |

| Record name | 2-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-27-4 | |

| Record name | 2-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 2 Methyl 1 Decene

Addition Reactions and Associated Mechanisms

The defining feature of 2-methyl-1-decene's reactivity is its carbon-carbon double bond (C=C). This bond consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. The electrons in the pi bond are located further from the carbon nuclei, making them more available to react with electron-deficient species known as electrophiles. lumenlearning.com This process is termed electrophilic addition. libretexts.org

The reaction is initiated when the π electrons of this compound attack an electrophile, such as the hydrogen in a hydrogen halide (e.g., HBr). libretexts.org This leads to the breaking of the pi bond and the formation of a new sigma bond between one of the carbons from the original double bond and the electrophile. libretexts.org This step results in the formation of a carbocation intermediate on the other carbon. libretexts.org

The regioselectivity of this addition to an unsymmetrical alkene like this compound is governed by Markovnikov's Rule . The rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. scribd.com In this compound (CH₂(C(CH₃))(CH₂)₇CH₃), the C1 carbon is bonded to two hydrogens, while the C2 carbon is bonded to none. Therefore, the electrophile (H⁺) will add to the C1 carbon. This addition forms a more stable tertiary carbocation at the C2 position, which is stabilized by the electron-donating effects of the three attached alkyl groups (a methyl group and the main octyl chain). The alternative, a primary carbocation at the C1 position, is significantly less stable and thus not favorably formed. pressbooks.pub

In atmospheric chemistry, the hydroxyl (OH) radical is a highly reactive and important oxidant that plays a key role in the removal of organic compounds from the troposphere. iiab.meoup.com Alkenes like this compound react with OH radicals primarily through two competing pathways: the addition of the OH radical to the C=C double bond and the abstraction of a hydrogen atom from a C-H bond elsewhere in the molecule. nih.govresearchgate.net

Radical Addition Reactions

Gas-Phase Reactions with Hydroxyl (OH) Radicals

Determination of Kinetic Rate Constants

The rate at which this compound reacts with OH radicals is a crucial parameter for atmospheric models. Kinetic rate constants for these reactions are often measured in laboratory settings using relative rate techniques at controlled temperatures and pressures. acs.orgnih.gov For the gas-phase reaction of this compound with OH radicals at 299 ± 2 K, the rate constant has been determined to be (7.85 ± 0.26) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

The following table displays the measured rate constants for a series of 2-methyl-1-alkenes, illustrating the effect of chain length on reactivity.

Data sourced from The Journal of Physical Chemistry A. acs.orgnih.gov

Influence of Alkyl Substituents and Chain Length on Reactivity

The structure of an alkene significantly influences its reactivity with OH radicals. Studies on homologous series of alkenes demonstrate clear trends related to alkyl substitution and chain length. acs.orgnih.gov

Hydrogen Atom Abstraction Pathways

While OH radical addition to the C=C bond is a major reaction pathway, H-atom abstraction becomes a non-negligible channel, especially for larger alkenes. researchgate.netnih.gov The OH radical can abstract a hydrogen atom from various positions on the alkyl chain. The most favorable sites for abstraction are the allylic C-H bonds (at the C3 position in this compound) because the resulting radical is stabilized by resonance with the adjacent double bond.

For 2-methyl-1-alkenes, the reaction with OH radicals proceeds via two main initial steps:

OH Addition: The OH radical adds to the C=C double bond. This can occur at either C1 or C2. Addition to C1 is favored, leading to a more stable tertiary radical at C2. Studies indicate that for 2-methyl-1-alkenes, the branching ratio for forming the tertiary β-hydroxyalkyl radical (by addition to C1) versus the primary β-hydroxyalkyl radical (by addition to C2) is approximately 0.81 to 0.19. nih.gov

H-atom Abstraction: The OH radical abstracts a hydrogen atom from the alkyl chain (the R group) or the methyl group at C2. nih.gov

Thiol-Ene Reactions and Stereochemical Considerations

The thiol-ene reaction, or alkene hydrothiolation, is a robust chemical transformation that couples a thiol with an alkene to form a thioether. wikipedia.org This reaction can proceed through different mechanistic pathways, but for non-activated, terminal alkenes like this compound, the most common is a free-radical addition. wikipedia.orgsci-hub.se This process is typically initiated by light (UV), heat, or a radical initiator, which generates a thiyl radical (RS•) from a thiol (RSH). wikipedia.org

The reaction mechanism proceeds via a two-step propagation cycle:

Addition: The thiyl radical adds across the double bond of this compound. For a 1,1-disubstituted alkene, this addition follows an anti-Markovnikov selectivity, where the radical adds to the less substituted carbon (C1). sci-hub.sediva-portal.org This regioselectivity is governed by the formation of the more stable radical intermediate, which in this case is a tertiary carbon-centered radical at the C2 position.

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule. wikipedia.orgdiva-portal.org This step yields the final thioether product and regenerates a thiyl radical, which continues the chain reaction. wikipedia.org

Due to the anti-Markovnikov addition, the reaction of a thiol (RSH) with this compound yields a linear thioether, 1-(R-sulfanyl)-2-methyldecane. sci-hub.se The stereochemistry of the reaction at the newly formed chiral center (C2) is a key consideration. While radical additions to acyclic alkenes often show poor stereoselectivity, the specific environment and reactants can influence the outcome. mdpi.com The planarity of the intermediate tertiary radical allows for the hydrogen atom transfer to occur from either face, potentially leading to a racemic mixture of (R)- and (S)-enantiomers if the starting materials are achiral.

Polymerization and Copolymerization Studies Involving this compound

Homopolymerization Characteristics of Branched Alpha-Olefins

The homopolymerization of branched alpha-olefins like this compound presents significant challenges for traditional Ziegler-Natta and many metallocene catalysts due to the steric bulk around the vinyl group, which hinders the insertion of the monomer into the growing polymer chain. However, advances in catalyst design, particularly with late-transition-metal complexes, have enabled the polymerization of such sterically demanding monomers. d-nb.inforsc.org

For instance, α-diimine palladium(II) complexes have been successfully used for the homopolymerization of various α-olefins. rsc.org These "chain-walking" catalysts can isomerize the double bond along the alkyl chain before insertion, leading to polymers with a variety of branch structures. rsc.org When applied to a monomer like this compound, the resulting polymer would be characterized by a highly branched structure. The properties of such a homopolymer, like poly(this compound), would be vastly different from linear polymers, likely exhibiting amorphous characteristics, low glass transition temperatures, and elastomeric behavior. rsc.org The molecular weight and branching density of the final polymer can be modulated by adjusting the catalyst structure and polymerization conditions. rsc.org

Copolymerization with Ethylene (B1197577) and Other Alpha-Olefins

This compound is a significant comonomer in the production of specialty polyethylenes. Its incorporation into a polyethylene (B3416737) backbone introduces controlled levels of branching, which is a key strategy for tailoring the final properties of the resin. koreascience.krjku.at

Integration of this compound as a Comonomer

The copolymerization of ethylene with branched α-olefins, including this compound and its analogs like 2-methyl-1-pentene (B165372), has been achieved using advanced catalyst systems. nih.govgoogle.com Phenoxide-modified half-titanocene catalysts, when activated by methylaluminoxane (B55162) (MAO), have demonstrated notable activity in these copolymerizations. nih.govresearchgate.net

Research has shown that the catalyst's structure, particularly substituents on the phenoxide ligand, can influence both the catalytic activity and the degree of comonomer incorporation. nih.gov For example, studies using various Cp*TiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂) catalysts have successfully produced copolymers of ethylene and branched α-olefins. researchgate.net The bulky nature of this compound means its incorporation is generally lower than that of linear α-olefins of similar carbon number, but sufficient integration can be achieved to significantly modify the polymer's properties. nih.govresearchgate.net

| Catalyst System | Comonomer | Polymerization Temp. (°C) | Catalytic Activity (kg-polymer/mol-Ti·h) | Comonomer Incorporation (mol%) | Ref. |

|---|---|---|---|---|---|

| CpTiCl₂(O-2,6-ⁱPr₂-4-SiMe₃-C₆H₂)/MAO | 2-Methyl-1-pentene | 50 | 1.44 x 10⁶ | Not specified | nih.gov |

| CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂)/MAO | 2-Methyl-1-pentene | 50 | 1.04 x 10⁶ | Not specified | nih.gov |

| Cp*TiCl₂(O-2,6-ⁱPr₂-4-H-C₆H₂)/MAO | 1-Decene (B1663960) | 50 | 0.89 x 10⁶ | ~2.0 | nih.govresearchgate.net |

Note: Data for 2-methyl-1-pentene is used as a close structural analog to illustrate the performance of these catalysts with branched α-olefins.

Effect of Comonomer Incorporation on Polymer Microstructure and Morphology

The primary role of incorporating a comonomer like this compound into a polyethylene chain is to introduce short-chain branches (SCBs). koreascience.kr In this case, the branch is an isodecyl group. These branches act as defects in the otherwise linear and crystallizable polyethylene backbone. koreascience.kracs.org

The presence of these bulky side groups disrupts the ability of the polymer chains to pack into ordered lamellar crystals. jku.atacs.org This disruption has a profound effect on the polymer's microstructure and morphology:

Density: As crystallinity decreases, the polymer density also decreases. This is the fundamental principle behind the production of Linear Low-Density Polyethylene (LLDPE). researchgate.net

Melting Point (Tm): The melting point of the copolymer is lowered because the smaller, less perfect crystals formed require less energy to melt. researchgate.netacs.org

Lamellar Thickness: The branches limit the thickness of the crystalline lamellae that can form. koreascience.kracs.org

Mechanical Properties: The changes in morphology directly impact the mechanical properties. Lower crystallinity often leads to increased flexibility, toughness, and improved impact strength. koreascience.kr The branches can also act as tie-molecules between crystalline regions, enhancing the polymer's durability. koreascience.kr

| Property | Effect of Increasing Comonomer Content | Underlying Reason | Ref. |

|---|---|---|---|

| Crystallinity | Decreases | Disruption of chain packing by short-chain branches. | koreascience.krresearchgate.net |

| Density | Decreases | Reduced crystallinity leads to less dense packing. | researchgate.net |

| Melting Point (Tm) | Decreases | Formation of thinner, less stable crystals. | acs.org |

| Tensile Strength | Variable; can increase | Increased number of tie molecules in the amorphous region. | koreascience.kr |

| Elongation at Break | Increases | Larger amorphous fraction allows for greater deformation. | koreascience.kr |

By carefully controlling the amount of this compound incorporated, manufacturers can fine-tune the balance between crystallinity and amorphous content to produce polyethylene resins with specific performance characteristics for a wide range of applications. jku.at

Terpolymerization Studies with this compound Analogs

The incorporation of branched α-olefins, which are structural analogs to this compound, into terpolymers has been a subject of significant research. These studies often involve the terpolymerization of ethylene and propylene (B89431) with a higher α-olefin. For instance, the terpolymerization of ethylene, propylene, and other α-olefins like 1-octene (B94956), 1-decene, and 1-dodecene (B91753) has been investigated using metallocene catalysts. conicet.gov.arconicet.gov.ar

In studies using the rac-Et(Ind)2ZrCl2/methylaluminoxane (MAO) catalyst system, the terpolymerization of ethylene and propylene with higher α-olefins such as 1-octene and 1-decene was explored. conicet.gov.ar Research indicates that the presence of a small amount of a higher α-olefin can influence the catalytic activity. For example, in propylene/α-olefin copolymerization, catalytic activity was found to increase with the chain length of the α-olefin. conicet.gov.ar A similar trend was observed in ethylene/propylene/α-olefin terpolymerizations. conicet.gov.ar

Furthermore, comparative studies involving the terpolymerization of ethylene, 1-decene, and p-methylstyrene have been conducted using a rac-Et(Ind)2ZrCl2/MAO system. mdpi.com The resulting poly(ethylene-ter-1-decene-ter-p-methylstyrene) (PEDM) showed higher catalytic activity compared to the homopolymerization of ethylene, a phenomenon attributed to the "comonomer effect". mdpi.com However, the activity was lower than that for the copolymerization of ethylene and 1-decene, suggesting that the bulky p-methylstyrene monomer hinders the subsequent insertion of other monomers. mdpi.com The properties of these terpolymers, such as crystallinity and thermal characteristics, are influenced by the incorporation of the comonomers. For instance, the incorporation of 1-decene tends to create amorphous regions, while the inclusion of p-methylstyrene can increase the melting temperature compared to the corresponding ethylene/1-decene copolymer. mdpi.com

Catalysis in Olefin Polymerization

The polymerization of α-olefins, including 1-decene and its analogs, is heavily reliant on the development of sophisticated transition metal catalysts. The architecture of the catalyst, including the metal center and the surrounding ligand framework, dictates the activity, selectivity, and the properties of the resulting polymer.

Metallocene Catalyst Systems

Metallocene catalysts, particularly those based on Group IV metals like zirconium, are renowned for their ability to produce polyolefins with well-defined microstructures and narrow molecular weight distributions. mdpi.com Systems such as rac-Et(Ind)2ZrCl2, when activated with a cocatalyst like methylaluminoxane (MAO), have been effectively used for the copolymerization and terpolymerization of ethylene and propylene with higher α-olefins, including 1-decene. conicet.gov.armdpi.com

The catalytic activity and resulting polymer properties are sensitive to the concentration of the α-olefin comonomer. In the copolymerization of propylene with 1-decene, for example, catalytic activity was observed to decrease as the concentration of 1-decene increased. conicet.gov.ar Conversely, the molecular weight of the copolymers produced is often similar to that of polypropylene (B1209903) homopolymer, while the melting point and crystallinity tend to decrease with higher incorporation of 1-decene. conicet.gov.ar

Computational studies using density functional theory (DFT) have provided deeper insights into the polymerization mechanism. For the polymerization of 1-decene catalyzed by zirconium metallocenes, the steric and electronic effects of the catalyst's ligands significantly influence polymerization behavior. rsc.orgrsc.org The energy barrier for monomer insertion is a key determinant of catalytic activity, and this can be modulated by altering the ligand structure to reduce steric repulsion between the ligand and the growing polymer chain. rsc.orgrsc.org

| Catalyst System | Monomers | Key Findings | Reference |

| rac-Et(Ind)2ZrCl2/MAO | Propylene / 1-decene | Activity decreases with increasing 1-decene concentration. Polymer melting point and crystallinity decrease with 1-decene incorporation. | conicet.gov.ar |

| rac-Et(Ind)2ZrCl2/MAO | Ethylene / 1-decene / p-methylstyrene | "Comonomer effect" observed, enhancing activity over ethylene homopolymerization. Bulky p-methylstyrene lowers activity compared to ethylene/1-decene copolymerization. | mdpi.com |

| Zirconocene (B1252598) Catalysts | 1-decene | Ligand steric and electronic effects significantly influence activity and polymer molecular weight. | rsc.orgrsc.org |

Half-Titanocene Catalyst Systems

Half-titanocene catalysts, particularly non-bridged systems containing phenoxide-modified ligands, have emerged as highly effective for the copolymerization of ethylene with sterically hindered α-olefins, such as 2-methyl-1-pentene, an analog of this compound. researchgate.netnih.govacs.org These catalysts, for example, CpTiCl2(O-2,6-iPr2-4-R-C6H2) (where Cp is pentamethylcyclopentadienyl), activated by MAO, demonstrate remarkable catalytic activities. researchgate.netresearchgate.net

The introduction of para-substituents (like SiMe3 and SiEt3) on the phenoxide ligand has been shown to significantly enhance catalytic activity and the incorporation of comonomers. researchgate.netnih.gov For instance, the Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2)–MAO system is effective for ethylene copolymerization with various α-olefins, including 1-decene, 1-dodecene, and 2-methyl-1-pentene, yielding high molecular weight copolymers with unimodal molecular weight distributions. researchgate.netnih.gov These catalysts are noted for their ability to efficiently incorporate bulky, branched α-olefins into the polyethylene backbone. acs.org

| Catalyst System | Monomers | Key Findings | Reference |

| CpTiCl2(O-2,6-iPr2-4-R-C6H2)/MAO (R=SiMe3, SiEt3) | Ethylene / 2-methyl-1-pentene, 1-decene, 1-dodecene | Para-substituents on the phenoxide ligand lead to a remarkable increase in catalytic activity and comonomer incorporation. | researchgate.netresearchgate.net |

| Phenoxide-modified half-titanocenes | Ethylene / Sterically hindered olefins | Efficient incorporation of bulky monomers like 2-methyl-1-pentene. | acs.org |

| CpTiCl2(O-2,6-iPr2-4-SiEt3-C6H2)/MAO | Ethylene / Long-chain α-olefins | Affords high-molecular-weight copolymers with uniform compositions and unimodal molecular weight distributions. | nih.gov |

Nickel α-Diimine Catalysts for Living Chain-Walking Polymerization

A significant advancement in olefin polymerization is the use of late-transition metal catalysts, such as nickel α-diimine complexes, which can facilitate a "chain-walking" mechanism. nih.govscirp.orgmdpi.com This process allows the active catalyst center to migrate along the polymer chain via a series of β-hydride elimination and reinsertion steps before or after monomer insertion. researchgate.netethz.ch

This mechanism is particularly powerful in the polymerization of α-olefins like 1-decene. nih.govmdpi.com Instead of simple vinyl polymerization which would yield a polymer with octyl branches, chain-walking polymerization can produce a variety of microstructures, from highly branched, amorphous materials to semi-crystalline, more linear "polyethylene-like" structures from a single α-olefin monomer. researchgate.netpolimi.it The process involves both 1,2- and 2,1-monomer insertion, which, combined with chain-walking, can create methyl and other short-chain branches. nih.govmdpi.com

Phenyl-substituted α-diimine nickel complexes, when activated with modified methylaluminoxane (MMAO), have been shown to conduct living chain-walking copolymerization of propylene and 1-decene. nih.gov These systems produce high molecular weight copolymers with narrow molecular weight distributions (Mw/Mn ≈ 1.2), which is characteristic of a living polymerization process at room temperature. nih.gov The resulting copolymers possess a highly branched structure, containing both methyl branches and longer branches derived from 1-decene insertion. nih.gov

Ligand Effects and Catalyst Performance Optimization

Optimizing catalyst performance is critically dependent on the fine-tuning of the ligand environment around the metal center. Both steric and electronic properties of the ligands play a decisive role in catalytic activity, thermal stability, and the microstructure of the resulting polymer. rsc.orgnih.gov

In half-titanocene systems, introducing electron-donating or bulky groups like SiMe3 and SiEt3 at the para-position of the phenoxide ligand enhances catalytic activity in the copolymerization of ethylene with α-olefins like 1-decene and 2-methyl-1-pentene. researchgate.net

For α-diimine catalysts, the substituents on the aryl groups of the diimine ligand are crucial. In nickel systems used for propylene and 1-decene polymerization, phenyl substituents on the ligand can suppress chain-transfer reactions, leading to polymers with higher molecular weights compared to those with methyl substituents. nih.gov In α-diimine palladium catalysts, systematically increasing the steric bulk of the ligand has been shown to dramatically increase both the catalytic activity and the molecular weight of the polyethylene produced. acs.org

In zirconium metallocenes, computational studies have revealed that reducing the steric repulsion between the catalyst ligand and the growing polymer chain can lower the energy barrier for monomer insertion, thereby improving polymerization activity. rsc.orgrsc.org This highlights that precise ligand design is a key strategy for optimizing catalyst performance for a specific monomer and desired polymer product. nih.gov

Oligomerization Processes and Selectivity Control

Oligomerization, the formation of short-chain polymers, is a critical process for converting α-olefins like 1-decene into valuable products such as synthetic lubricants. acs.org Control over the selectivity of this process—directing the reaction to favor dimers, trimers, or other specific oligomers—is a significant challenge. ifpenergiesnouvelles.fr

Homogeneous catalysts, particularly those based on transition metals like zirconium, nickel, and iron, are widely employed. ifpenergiesnouvelles.frmdpi.com The choice of the metal-ligand combination and the activator is paramount in steering the reaction towards oligomers instead of high molecular weight polymers. ifpenergiesnouvelles.fr For example, cyclopentadienyl (B1206354) zirconium complexes activated by an aluminoxane can selectively produce vinylidene dimers (2-alkyl-1-alkenes) from α-olefins. ifpenergiesnouvelles.fr The dimerization of 1-pentene, for instance, can yield 2-propyl-1-heptene with high selectivity. ifpenergiesnouvelles.fr

The mechanism of oligomerization often involves the formation of a metal-hydride species as the active catalyst. mdpi.com Selectivity is then determined by the relative rates of competing steps: monomer insertion (chain propagation) and β-hydride elimination (chain termination). rsc.org In the oligomerization of 1-decene, post-metallocene complexes of titanium, zirconium, and hafnium have been studied, showing that reaction conditions such as temperature can be tuned to alter the product distribution. mdpi.com For instance, at higher temperatures, the proportion of 1-decene dimer can be increased. mdpi.com

Catalytic Oligomerization of Branched Alpha-Olefins

The catalytic oligomerization of branched alpha-olefins, such as this compound, is a process of significant industrial interest for the production of synthetic lubricants and other specialty chemicals. This process involves the conversion of low-molecular-weight monomers into higher-molecular-weight oligomers, typically dimers, trimers, and tetramers. The structure of the resulting oligomers is highly dependent on the catalyst system employed and the reaction conditions.

Various catalytic systems have been explored for the oligomerization of alpha-olefins, including transition metal complexes. uct.ac.za For instance, post-metallocene complexes of titanium, zirconium, and hafnium, when activated by cocatalysts like (Ph₃C)[B(C₆F₅)₄], have been shown to effectively oligomerize 1-decene. mdpi.com The activity of these systems can be substantial, with reported values in the range of 362–484 g of oligomer per millimole of catalyst per hour. mdpi.com The resulting oligomers from such systems often exhibit a range of structures, including vinylidene, vinyl, trisubstituted vinylene, and disubstituted vinylene groups. mdpi.com

Zirconocene complexes, in combination with activators like methylaluminoxane (MAO), are also effective catalysts for the oligomerization of alpha-olefins like 1-decene. mdpi.comecust.edu.cn The conversion of the monomer can be very high, reaching up to 99% under certain conditions. mdpi.com The product distribution, including the proportion of dimers, trimers, and higher oligomers, can be influenced by the reaction temperature. mdpi.com For example, an increase in temperature can lead to a higher content of the dimer. mdpi.com The use of specific unsymmetrical zirconocene complexes can lead to the formation of light oligomers with high monomer conversion rates. mdpi.com

The oligomerization of branched alpha-olefins can also be achieved using chromium-based catalysts. nih.gov For example, the co-oligomerization of ethylene and 1-hexene (B165129) using a [CrCl₃(PNP^(OMe))] complex activated by modified methylaluminoxane (MMAO) yields a mixture of C₆ and C₁₀ alkenes. nih.gov While linear alpha-olefins are major products in ethylene oligomerization, the inclusion of a branched alpha-olefin in the feed can lead to the formation of branched co-oligomers. nih.gov

The nature of the catalyst significantly influences the branching of the oligomer products. Cationic oligomerization, for instance, can lead to significant carbocation rearrangement, resulting in highly branched structures with randomly positioned methyl groups. mdpi.com In contrast, certain transition metal catalysts can produce more controlled structures. mdpi.com

Table 1: Catalytic Systems for Alpha-Olefin Oligomerization

| Catalyst System | Monomer(s) | Activator | Key Findings | Reference |

|---|---|---|---|---|

| [M{2,2′-(OC₆H₂-4,6-tBu₂)₂NHC₂H₄NH}(OiPr)₂] (M=Ti, Zr, Hf) | 1-Decene | (Ph₃C)[B(C₆F₅)₄] | Activity of 362–484 g oligomer/mmol cat⁻¹ h⁻¹; oligomers with varied end-groups. | mdpi.com |

| Zirconocene complexes 48 and 49a–f | 1-Decene | AlBui₃ and MMAO-12 | Up to 99% conversion of 1-decene; formation of low-viscosity oligomers. | mdpi.com |

| ansa-Ph₂Si(Cp)(9-Flu)ZrCl₂ | Not Specified | MAO | Activity of 131–155 kg molZr⁻¹ h⁻¹; mixture of regioisomeric products. | mdpi.com |

| [CrCl₃(PNP^(OMe))] | Ethylene and 1-Hexene | MMAO | Production of C₆ and C₁₀ alkenes. | nih.gov |

Mechanistic Aspects of Oligomerization Pathways

The oligomerization of alpha-olefins can proceed through various mechanistic pathways depending on the catalyst system. For metallocene-catalyzed oligomerization, a common mechanism involves the insertion of the olefin into the metal-alkyl bond. In the context of this compound, the process would begin with the coordination of the olefin to the active cationic metal center. This is followed by the insertion of the double bond into the metal-carbon bond, leading to the growth of the polymer chain. Chain termination can occur through processes like β-hydride elimination, which regenerates the active catalyst and releases the oligomer.

A proposed mechanism for the dimerization of 1-octene catalyzed by a zirconocene complex involves the hydrometalation of the olefin to form an n-octyl metal species. This species then reacts with another molecule of 1-octene via carbometalation to produce a 2-(n-hexyl)-1-decyl metal intermediate, which upon hydrometalation of another 1-octene molecule, yields the dimer and regenerates the n-octyl metal species. mdpi.com

In cationic oligomerization, the mechanism is initiated by the protonation of the olefin to form a carbocation. mdpi.com For this compound, this would result in a tertiary carbocation. This carbocation can then be attacked by another monomer molecule to form a larger carbocation. This process continues, leading to chain growth. The propagating carbocation can undergo rearrangements, such as hydride or alkyl shifts, which leads to the formation of highly branched oligomers. researchgate.net Chain termination can occur by the loss of a proton, resulting in an unsaturated oligomer.

The metallacyclic mechanism is another pathway proposed for the oligomerization of alpha-olefins, particularly for trimerization. mdpi.com This mechanism involves the oxidative coupling of two olefin molecules at the metal center to form a metallacyclopentane intermediate. Insertion of a third olefin molecule into this metallacycle forms a metallacycloheptane, which then undergoes reductive elimination to release the trimer and regenerate the active catalyst. mdpi.com

Kinetic Studies on Oligomerization Reactions

Kinetic studies of alpha-olefin oligomerization provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. For the oligomerization of 1-decene catalyzed by a tBuNC(Me)₂(η⁵-C₅H₅)ZrCl₂/MAO system, a kinetic model considering diffusion effects has been developed. ecust.edu.cn The rate of polymerization was found to be dependent on the monomer concentration to the power of 1.47. ecust.edu.cn The apparent activation energy for this system was calculated to be 4.86 kJ/mol. ecust.edu.cn

In another study on the microwave-assisted oligomerization of 1-decene over a HY zeolite catalyst, the reaction yielded up to 80% conversion, with significant amounts of dimer (54.2%) and trimer (22.3%). mdpi.comresearchgate.net The kinetics of this reaction were modeled, with the dimerization reaction assumed to occur on sites with no vacancies. researchgate.net The trimerization was proposed to involve the reaction of an adsorbed dimer with a 1-decene molecule from the bulk solution. mdpi.comresearchgate.net The apparent activation energies for the dimerization and trimerization reactions were determined to be 70.8 ± 0.8 and 83.6 ± 0.9 kJ/mol, respectively. mdpi.comresearchgate.netdntb.gov.ua The higher activation energy for trimerization suggests a greater temperature sensitivity for the formation of higher oligomers. mdpi.comresearchgate.net

The reaction temperature has a significant effect on the kinetics and product distribution. Higher temperatures generally lead to increased formation of dimers and trimers. researchgate.net In the zirconocene-catalyzed system, increasing the temperature also led to a decrease in the relative molecular mass of the product and a broadening of the molecular mass distribution. ecust.edu.cn

Table 2: Kinetic Parameters for 1-Decene Oligomerization

| Catalytic System | Reaction | Apparent Activation Energy (kJ/mol) | Monomer Order | Reference |

|---|---|---|---|---|

| tBuNC(Me)₂(η⁵-C₅H₅)ZrCl₂/MAO | Polymerization | 4.86 | 1.47 | ecust.edu.cn |

| HY Zeolite (Microwave-assisted) | Dimerization | 70.8 ± 0.8 | - | mdpi.comresearchgate.net |

| HY Zeolite (Microwave-assisted) | Trimerization | 83.6 ± 0.9 | - | mdpi.comresearchgate.net |

Olefin Metathesis and Cross-Metathesis Reactions of Branched Olefins

Application of Metathesis Catalysis in Functionalized Olefin Synthesis

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has found applications in the synthesis of functionalized olefins. caltech.edu Cross-metathesis (CM) between a branched olefin like this compound and a functionalized olefin can lead to the synthesis of novel functionalized products. Ruthenium-based catalysts are particularly effective for these transformations due to their high activity and functional group tolerance. caltech.edugoogle.com

For instance, a highly active ruthenium catalyst with a 1,3-dimesityl-4,5-dihydro-imidazol-2-ylidene ligand has been shown to efficiently catalyze the cross-metathesis of 1,1-geminally disubstituted olefins. caltech.edu This suggests that this compound could potentially undergo cross-metathesis with various functionalized partners. The synthesis of α,β-unsaturated aldehydes, ketones, and esters, which can be challenging, is achievable through this methodology. caltech.edu The cross-metathesis of α-carbonyl containing compounds has been demonstrated with excellent yields and stereoselectivities, making it a practical method for producing di- and trisubstituted olefins. google.com

The application of cross-metathesis extends to the functionalization of polymers and complex molecules. For example, olefin-terminated cellulose (B213188) esters have been successfully functionalized via cross-metathesis with partners like acrylic acid, methyl acrylate, and allyl alcohols using a Hoveyda–Grubbs 2nd generation catalyst. rsc.org This demonstrates the potential for incorporating the branched decyl moiety of this compound into larger molecular architectures.

Mechanistic Insights into Ruthenium-Catalyzed Metathesis

The mechanism of ruthenium-catalyzed olefin metathesis is generally accepted to proceed via the Chauvin mechanism. nih.gov This mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene catalyst and the olefin substrate, proceeding through a metallacyclobutane intermediate. researchgate.net

The catalytic cycle is initiated by the dissociation of a ligand, typically a phosphine (B1218219), from the pre-catalyst to form a more reactive 14-electron species. nih.govresearchgate.netacs.org This species then coordinates with the incoming olefin. For a branched olefin like this compound, the steric bulk around the double bond could influence the rate of coordination and subsequent steps.

Following coordination, a [2+2] cycloaddition occurs to form a ruthenacyclobutane intermediate. researchgate.net This intermediate can then undergo a [2+2] cycloreversion in a productive manner to release a new olefin and a new ruthenium alkylidene. This new alkylidene can then react with another olefin molecule, continuing the catalytic cycle. The nature of the ligands on the ruthenium center significantly impacts the catalyst's activity and stability. acs.org For example, the substitution of a phosphine ligand with an N-heterocyclic carbene (NHC) has led to the development of highly active "second-generation" Grubbs catalysts. researchgate.net Theoretical studies have shown that the insertion barrier for ethylene into the Ru-alkylidene bond is lower for NHC-containing systems, which is consistent with their higher observed activity. nih.gov

Cracking and Pyrolysis Mechanisms of Branched Alkenes

The cracking and pyrolysis of branched alkenes like this compound involve their thermal decomposition into smaller molecules. This process is of fundamental importance in petroleum refining and combustion chemistry. The rate of pyrolysis is known to increase with the molecular weight and the degree of branching of the hydrocarbon. unacademy.combyjus.comvedantu.comtestbook.com

The pyrolysis of alkanes, and by extension alkenes, is generally understood to proceed through a free-radical mechanism. byjus.comvedantu.com The process is initiated by the cleavage of a C-C or C-H bond to form radical species. In the case of this compound, the initial bond scission could occur at various positions, but the allylic C-C and C-H bonds are likely to be weaker and more susceptible to cleavage.

Once formed, the initial radicals can undergo a variety of reactions, including:

β-scission: This is a key propagation step where a radical cleaves the bond in the β-position, resulting in the formation of a smaller alkene and a new, smaller radical. For a radical derived from this compound, β-scission could lead to the formation of smaller olefins like propene, isobutene, and ethene. acs.org

Isomerization: The initial radicals can undergo intramolecular hydrogen abstraction (1,x-hydrogen shifts) to form more stable radical isomers. acs.org For instance, a primary radical could isomerize to a more stable secondary or tertiary radical. The presence of a methyl branch can influence the rates of these isomerization reactions. acs.org

Termination: The radical chains are terminated by the combination or disproportionation of two radical species.

Studies on the pyrolysis of branched hydrocarbon radicals, such as the 4-methyl-1-pentyl radical, have shown that the presence of a methyl branch has a significant impact on the reaction rates compared to straight-chain analogues. acs.org Reactions that lead to the formation of more substituted (and thus more stable) radical or alkene products are generally faster. acs.org The fission of C-C bonds typically results in the formation of smaller alkanes and alkenes, while C-H bond fission leads to the production of alkenes and hydrogen. unacademy.combyjus.comtestbook.com The specific products formed during the pyrolysis of this compound would depend on the precise temperature and pressure conditions.

Thermal Cracking of Higher Olefins

Thermal cracking involves the application of high temperatures and pressures to break down large hydrocarbon molecules into smaller ones. libretexts.orgchemguide.co.uk This process is characterized by the formation of free radicals, which are highly reactive species with an unpaired electron. libretexts.orgpsu.edu The thermal decomposition of higher olefins, such as this compound, is initiated by the homolytic cleavage of a carbon-carbon (C-C) bond, which is typically the weakest bond in the molecule. psu.edu This initiation step generates two free radicals. psu.edubyjus.com

Once formed, these radicals propagate a chain reaction through processes like hydrogen abstraction and β-scission. psu.edu In hydrogen abstraction, a radical removes a hydrogen atom from another hydrocarbon molecule, creating a new radical and a saturated alkane. psu.edu The β-scission reaction involves the breaking of a C-C bond at the beta position relative to the radical, resulting in the formation of a smaller olefin (like ethene) and a new, smaller radical. psu.edu The chain reaction is eventually terminated when two radicals combine. psu.edubyjus.com

The product distribution from thermal cracking is a complex mixture of smaller alkanes and alkenes. psu.edu For higher olefins, the process tends to produce a significant proportion of smaller olefins. onepetro.org The specific conditions, such as temperature and pressure, have a significant impact on the product yields. For instance, studies on the thermal cracking of 1-decene have shown that the reaction intensifies significantly at temperatures above 600°C. acs.org

Table 1: General Steps in Free Radical Chain Reactions of Thermal Cracking

| Reaction Step | Description |

| Initiation | A single molecule breaks down into two free radicals through the homolytic cleavage of a C-C bond. byjus.com |

| Propagation | The generated free radicals react with other molecules to form new products and new free radicals, continuing the chain reaction. This includes hydrogen abstraction and β-scission. psu.edu |

| Termination | Two free radicals react with each other to form a stable, non-radical product, thus ending the chain reaction. byjus.com |

Catalytic Cracking Pathways (e.g., over Zeolites)

Catalytic cracking is a more modern and efficient method for breaking down large hydrocarbons. libretexts.org It utilizes catalysts, most commonly zeolites, to facilitate the cracking reactions at lower temperatures and pressures compared to thermal cracking. libretexts.orgchemguide.co.uk Zeolites are crystalline aluminosilicates with a porous structure and acidic sites that are crucial for the catalytic activity. libretexts.orgmdpi.com

The primary pathway in catalytic cracking involves the formation of carbocations (positively charged hydrocarbon ions), not free radicals. wikipedia.orgpsu.edu The acidic sites on the zeolite catalyst can initiate the reaction by protonating an olefin or by abstracting a hydride ion from an alkane. psu.edu For an olefin like this compound, the reaction would likely start with the protonation of the double bond to form a carbocation.

These carbocations are highly reactive and undergo various rearrangements and cracking reactions. A key reaction is β-scission, where the C-C bond beta to the positively charged carbon breaks, yielding a smaller olefin and a new, smaller carbocation. acs.org This process leads to the formation of a high proportion of branched alkanes and alkenes, which are valuable components of gasoline. libretexts.orgwikipedia.org The shape and size of the zeolite pores can also influence the product distribution by selectively allowing certain molecules to form, a concept known as shape selectivity. acs.org

Studies on the catalytic cracking of 1-decene over H-ZSM-5, a type of zeolite, have shown that the conversion is very high (above 99%) in the temperature range of 500–750 °C, with catalytic cracking being the dominant mechanism even at high temperatures. acs.org The product distribution is influenced by reaction temperature and weight hourly space velocity (WHSV), with higher temperatures generally favoring the production of lighter olefins like ethylene and propylene. acs.org

Table 2: Comparison of Thermal and Catalytic Cracking

| Feature | Thermal Cracking | Catalytic Cracking |

| Active Species | Free Radicals libretexts.orgpsu.edu | Carbocations wikipedia.orgpsu.edu |

| Catalyst | None chemguide.co.uk | Zeolites libretexts.org |

| Temperature | High (450-750°C) libretexts.org | Lower (around 500°C) libretexts.org |

| Pressure | High (up to 70 atm) libretexts.org | Moderate libretexts.org |

| Primary Products | Mixture of smaller alkanes and alkenes psu.edu | High proportion of branched alkanes, alkenes, and aromatics libretexts.orgwikipedia.org |

Radical and Carbocationic Reaction Mechanisms in Cracking

The fundamental difference between thermal and catalytic cracking lies in the nature of the reactive intermediates: free radicals versus carbocations. libretexts.orgpsu.edu

Radical Mechanism (Thermal Cracking): This mechanism is a chain reaction initiated by heat, which causes the homolytic cleavage of C-C bonds to form two radicals. psu.edu The subsequent propagation steps involve the reaction of these radicals with other hydrocarbon molecules. psu.edu Key reactions include:

Hydrogen Abstraction: A radical plucks a hydrogen atom from another molecule. psu.edu

β-Scission: A radical breaks apart, forming an alkene and a smaller radical. psu.edu The process is non-selective and produces a wide range of products. psu.edu

Carbocationic Mechanism (Catalytic Cracking): This mechanism is initiated by the acidic sites of a catalyst, like a zeolite. psu.edu An olefin is protonated to form a carbocation. psu.edu This carbocation can then undergo several types of reactions:

Isomerization: The carbocation can rearrange to form a more stable isomer (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). acs.org

β-Scission: The carbocation splits into a smaller olefin and a smaller carbocation. acs.org This is the primary cracking step.

Hydrogen Transfer: A carbocation can abstract a hydride ion from another molecule, leading to the formation of a saturated alkane and a new carbocation. mdpi.com

The carbocationic mechanism is more controlled than the radical mechanism, leading to a higher selectivity for desired products like high-octane gasoline components. psu.edu The stability of the carbocation intermediates plays a crucial role, with tertiary carbocations being more stable and therefore more readily formed than secondary or primary carbocations. acs.orgopenstax.org For a branched olefin like this compound, the initial protonation would lead to a tertiary carbocation, which is a relatively stable intermediate, facilitating subsequent cracking reactions.

Advanced Analytical and Spectroscopic Characterization in Research on 2 Methyl 1 Decene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and compositional analysis of 2-methyl-1-decene and its copolymers. Both ¹H and ¹³C NMR provide detailed insights into the molecular architecture.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within a molecule. For olefinic compounds like this compound, ¹H NMR spectra clearly distinguish the signals of the vinyl protons from those of the aliphatic chain. In studies involving the polymerization of ethylene (B1197577) with α-olefins, ¹H NMR is used to identify and quantify the resulting products. For instance, the spectra of products from ethylene polymerization can show similarities to that of 1-decene (B1663960), with key signals corresponding to the terminal vinyl group and the long methylene (B1212753) chain. uchile.cl Specifically, the terminal methyl group protons typically appear as a triplet around 0.80-0.85 ppm, while the vinyl protons resonate further downfield, with the internal vinyl proton appearing as a multiplet around 5.65-5.78 ppm and the terminal vinyl protons as a multiplet between 4.84-4.97 ppm. uchile.cl The presence and integration of these signals allow for the determination of branching in polyethylene (B3416737), as the incorporation of comonomers like 1-decene introduces characteristic branches. uchile.clnih.gov

In the oligomerization of 1-decene, ¹H NMR is crucial for characterizing the reaction mixtures and identifying the different types of olefinic products formed, such as vinylidene and trisubstituted isomers. researchgate.net

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. For this compound, each carbon atom in its unique chemical environment gives a distinct signal, allowing for unambiguous structural confirmation. nih.govspectrabase.comnih.gov The carbon atoms of the double bond are particularly deshielded and appear at higher chemical shifts. docbrown.info

In the context of copolymerization, ¹³C NMR is invaluable for determining the extent of comonomer incorporation. researchgate.net For example, in ethylene/1-decene copolymers, specific resonances in the ¹³C NMR spectrum can be assigned to the carbons of the octyl branches, providing quantitative data on the copolymer composition. acs.org The analysis of the methyl region in the ¹³C NMR spectra of 1-decene oligomers can reveal details about the types of short-chain branches present. researchgate.net Furthermore, techniques like DEPT-135 can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the detailed microstructural analysis of copolymers, such as those of 1-decene and methyl methacrylate. researchgate.net

Interactive Table: Illustrative ¹³C NMR Chemical Shifts for 1-Decene uchile.cl

| Peak No. | Experimental Chemical Shift (ppm) | Assignment |

| I | 14.28 | C1 (Methyl) |

| II | 23.01 | C2 |

| III | 32.22 | C3 |

| v | 29.58 | C4 |

| VI | 34.33 | C8 |

| VII | 29.30 | C7 |

| VIII | 29.08 | C6 |

| IX | 114.39 | C10 (Terminal Vinylic) |

| X | 139.54 | C9 (Internal Vinylic) |

1H NMR for Proton Environments and Branching

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating complex mixtures and identifying the components of a reaction, as well as for characterizing the molecular weight properties of polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of products from reactions involving this compound, GC-MS can separate different isomers and provide their mass spectra for identification. nih.govnih.govnist.govnih.gov The retention time in the gas chromatograph helps in separating components, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. aesacademy.org This technique is widely used to analyze the composition of essential oils, which may contain various isomers of alkenes. itmedicalteam.plchemmethod.com The Kovats retention index, an experimental property determined by GC, is also a useful parameter for identifying compounds like this compound. nih.govnih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight (Mn and Mw) and molecular weight distribution (polydispersity index, PDI or Mw/Mn) of polymers. In research on the copolymerization of 1-decene with other monomers like propylene (B89431) or methyl acrylate, GPC is used to characterize the resulting polymers. nih.govrsc.org The technique separates polymer chains based on their size in solution, with larger molecules eluting first. By calibrating with standards of known molecular weight, such as polystyrene, the molecular weight characteristics of the copolymer can be determined. acs.orgrsc.org This information is critical for understanding how reaction conditions affect the properties of the synthesized polymers. researchgate.net

Interactive Table: GPC Data for Propylene/1-Decene Copolymers nih.gov

| Entry | Temperature (°C) | Time (min) | Yield (g) | Activity (kg copolymer/mol Ni·h) | Mn (10⁴ g/mol ) | Mw/Mn |

| 1 | 25 | 5 | 0.20 | 2.5 | 1.1 | 1.14 |

| 2 | 25 | 10 | 0.35 | 2.2 | 1.9 | 1.13 |

| 3 | 25 | 30 | 0.73 | 1.5 | 4.0 | 1.12 |

| 4 | 25 | 50 | 0.98 | 1.2 | 5.3 | 1.12 |

| 5 | 25 | 70 | 1.17 | 1.0 | 6.4 | 1.13 |

| 6 | 25 | 90 | 1.30 | 0.9 | 7.1 | 1.14 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling and Isomer Identification

Infrared and Raman Spectroscopy for Functional Group Analysis and Kinetic Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and can be adapted for monitoring the kinetics of polymerization reactions.

For this compound, the IR spectrum shows characteristic absorption bands for the C=C double bond and the C-H bonds of the vinyl group and the aliphatic chain. nih.govnih.govnist.govchemicalbook.com The presence of bands corresponding to C=C stretching and =C-H bending vibrations confirms the olefinic nature of the molecule. In polymerization studies, the disappearance or decrease in the intensity of these vinyl-related bands can be used to monitor the progress of the reaction. free.fr Both IR and Raman spectroscopy can provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. free.fr These techniques are particularly useful for confirming the structure of both the monomer and the resulting polymer.

Advanced Thermal Analysis Methods for Polymer Research (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the properties of polymers derived from monomers like this compound. While specific DSC data for poly(this compound) is not extensively detailed in the provided search results, the analysis of analogous poly(alpha-olefins) such as poly(1-decene) offers significant insights. researchgate.net

In studies of poly(1-decene) and its copolymers, DSC is employed to determine fundamental thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comnih.gov For instance, copolymers of ethylene and 1-decene exhibit distinct thermal properties that are analyzed using DSC to measure their melting points, crystallization temperatures, and enthalpies of fusion, which are then used to calculate the degree of crystallinity. mdpi.com

DSC analysis of propylene and 1-decene copolymers reveals that these materials are typically amorphous, characterized by a low glass transition temperature and the absence of a melting point. nih.gov The thermal behavior is heavily influenced by the polymer's microstructure, such as the type and density of branches, which can be controlled by the polymerization conditions. researchgate.netmdpi.com For example, studies on poly(1-hexene) and poly(1-decene) prepared with Ni(II)–diimine catalysts show that polymerization temperature significantly affects the crystallinity of the resulting polymers. researchgate.net

The data below, from a study on ethylene/1-decene copolymers, illustrates the type of information obtained from DSC analysis. mdpi.com

| Polymer | Melting Temp (Tm) (°C) | Crystallization Temp (Tc) (°C) | Enthalpy of Fusion (ΔHm) (J/g) | Crystallinity (%) |

|---|---|---|---|---|

| Polyethylene (PE) | 133.2 | 117.8 | 178.2 | 61.2 |

| Poly(ethylene-co-1-decene) (PED) | 117.4 | 101.4 | 104.5 | 35.9 |

This table is interactive. Click on headers to sort.

Characterization Techniques for Catalytic Materials

The conversion of this compound, often through reactions like isomerization, dimerization, and oligomerization, relies on solid acid catalysts. unibuc.romdpi.com The efficiency and selectivity of these catalysts are intimately linked to their physical and chemical properties, which are characterized by a suite of advanced analytical techniques.

The textural properties of a catalyst, such as its specific surface area, pore volume, and pore size distribution, are critical for its performance as they influence the accessibility of active sites to reactant molecules. These properties are commonly determined by nitrogen adsorption-desorption isotherms, with the specific surface area calculated using the Brunauer-Emmett-Teller (BET) method. researchgate.netgoogle.com

In the context of olefin oligomerization, catalysts like zeolites and amorphous aluminosilicates are frequently used. researchgate.netgoogle.com For example, studies on catalysts for ethylene oligomerization have utilized NiO supported on SiO2-Al2O3, where nitrogen adsorption was a key characterization method. researchgate.net Similarly, research on 1-decene oligomerization over various solid acid catalysts, including different zeolites and tungstated-zirconia, has employed N2 sorption to determine textural properties. The data showed that incorporating organometallic complexes onto supports like alumina (B75360) could decrease pore size, surface area, and pore volume due to the coverage of the pore surfaces. researchgate.net

The following table presents characteristic textural data for various zeolite catalysts used in olefin oligomerization reactions.

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |

|---|---|---|---|

| HY-30 | 630 | 0.31 | 19.7 |

| Mordenite-20 | 425 | 0.21 | 19.8 |

| Beta-38 | 590 | 0.24 | 16.3 |

This table is interactive. Click on headers to sort. Data sourced from a study on 1-decene oligomerization.

The acidity of a catalyst—specifically the number, strength, and type of acid sites—is a primary driver of its activity and selectivity in olefin transformations. Temperature-Programmed Desorption of a probe molecule, most commonly ammonia (B1221849) (NH3-TPD), is a standard technique to characterize these acidic properties. acs.org

In NH3-TPD analysis, the catalyst is first saturated with ammonia, and then heated at a controlled rate. The temperature at which ammonia desorbs corresponds to the strength of the acid sites (weak, medium, strong), while the amount of desorbed ammonia quantifies the total number of acid sites. researchgate.netd-nb.info Studies on the oligomerization of 1-decene over zeolite catalysts have used NH3-TPD to correlate catalyst acidity with product yield. researchgate.net For instance, HY-30 zeolite, which exhibited high acidity in NH3-TPD analysis, was found to be highly effective for producing lubricant-range oligomers from 1-decene. The distribution of acid sites can control reaction pathways; for example, a higher proportion of strong acid sites can influence the ratio of propylene to ethylene in cracking reactions. acs.org

The table below shows the distribution of acid sites for various catalysts as determined by NH3-TPD, with desorption temperatures indicating acid strength.

| Catalyst | Weak Acid Sites (mmol NH₃/g) | Strong Acid Sites (mmol NH₃/g) | Total Acidity (mmol NH₃/g) |

|---|---|---|---|

| HY-30 | 0.70 | 0.43 | 1.13 |

| Mordenite-20 | 0.32 | 0.17 | 0.49 |

| Beta-38 | 0.36 | 0.23 | 0.59 |

This table is interactive. Click on headers to sort. Data represents total acidity from NH3-TPD profiles for catalysts used in 1-decene oligomerization.

X-ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of catalytic materials. It provides information on the phase composition, crystallinity, and crystallite size of the catalyst, which can significantly impact its stability and catalytic performance. csir.co.zarsc.org

In research involving zeolite catalysts for olefin reactions, XRD is used to confirm the crystalline structure and phase purity of the synthesized materials. csir.co.za For example, in the study of solid acid catalysts for alkene hydroacylation, XRD patterns confirmed the characteristic tetragonal crystalline phase of sulfated zirconia. rsc.orgrsc.org The degree of crystallinity, as determined by XRD, has been shown to have a profound effect on catalytic behavior. In the skeletal isomerization of linear butenes, a ZSM-5 catalyst with a low crystallinity of 2% exhibited a much higher yield of isobutene compared to its highly crystalline counterpart. csir.co.za XRD is also used to assess the stability of a catalyst by comparing the diffractograms before and after a reaction to check for any loss of crystalline structure. rsc.org

The following table details the XRD reflection peaks for a sulfated zirconia (SZ) catalyst, indicating its crystalline phase. rsc.org

| Catalyst | Crystalline Phase | Characteristic XRD Peaks (2θ) |

|---|---|---|

| Sulfated Zirconia (SZ) | Tetragonal | 30.21°, 35.35°, 50.21°, 59.23°, 60.17°, 62.84°, 74.78°, 81.78° |

This table is interactive. Click on headers to sort.

Theoretical and Computational Chemistry Studies of 2 Methyl 1 Decene

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-methyl-1-decene. jomardpublishing.comresearchgate.net DFT methods are used to optimize molecular geometries and calculate various electronic and energetic parameters. jomardpublishing.com These calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and predict molecular properties that govern reactivity. researchgate.net

For instance, in the context of reactions involving alkenes, DFT calculations have been employed to study the mechanism of Ir(III)-catalyzed intermolecular allylic C–H amination of 1-decene (B1663960). rsc.org These studies explore the generation of active species, coordination of the alkene, and subsequent reaction steps. rsc.org The insights gained from such calculations on related alkenes can be extrapolated to understand the reactivity of this compound. The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy gap between them (ΔE), are key descriptors of reactivity. researchgate.net

In a study on the ozonolysis of various alkenes, including 2-methyl-1-alkenes, rate constants were determined experimentally and can be rationalized through computational analysis of the electronic properties of the double bond. acs.org The rate constant for the gas-phase reaction of O3 with this compound at 296 ± 2 K was found to be (1.48 ± 0.07) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.org Similarly, the rate constant for its reaction with OH radicals was measured as (7.85 ± 0.26) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org

DFT calculations are also crucial in understanding catalytic processes. For example, they have been used to investigate the mechanism of aziridination reactions catalyzed by iron complexes, using 1-decene as a model alkene. nih.govresearchgate.net These studies compute the activation barriers for different reaction pathways, helping to understand why certain catalysts and reactants are more effective. researchgate.net The calculations revealed that the formation of an aziridine (B145994) proceeds through an open-chain radical intermediate. nih.govresearchgate.net

| Parameter | Description | Typical Application in Reactivity Analysis |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. Higher values suggest greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. Lower values suggest greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap generally implies higher reactivity and lower stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Related to EHOMO; a lower ionization potential indicates easier oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to ELUMO; a higher electron affinity indicates easier reduction. |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. | A measure of the overall reactivity. |

| Hardness (η) | Resistance to change in electron distribution. | Related to the energy gap; harder molecules are generally less reactive. |

| Softness (σ) | The reciprocal of hardness. | Softer molecules are generally more reactive. |

| This table presents theoretical parameters commonly derived from quantum chemical calculations to predict molecular reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ajchem-a.comnih.gov This technique is particularly useful for the conformational analysis of flexible molecules like this compound and for understanding its interactions with other molecules or surfaces. nih.govresearchgate.net

MD simulations can reveal the preferred conformations of the long alkyl chain of this compound and the dynamics of its transitions between different shapes. frontiersin.org By simulating the molecule in different environments (e.g., in a solvent or near a catalytic surface), one can study how intermolecular forces influence its structure and behavior. oatext.com For example, simulations can model the interaction of this compound with a catalyst, providing insights into how the molecule approaches and binds to the active site. researchgate.net

In studies of complex systems, such as the interaction of hydrocarbon oligomers with CO2, MD simulations have been used to investigate solubility and intermolecular interactions. nih.govoup.comresearchgate.net Coarse-grained molecular models, developed based on these simulations, can predict how molecular structure, such as branching, affects physical properties like solubility. nih.govoup.com These studies demonstrate that branching can significantly enhance solubility in CO2, a finding relevant to the branched structure of this compound. nih.govoup.com

Key outputs from MD simulations that are relevant for conformational analysis and intermolecular interactions include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed protein or molecule structures, indicating stability over the simulation. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. ajchem-a.com

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. ajchem-a.com

Intermolecular Interaction Energies: Quantifies the strength of interactions (e.g., van der Waals, electrostatic) between the molecule of interest and its surroundings.

Kinetic Modeling and Simulation of Complex Reaction Systems

For example, a detailed chemical kinetic reaction mechanism has been developed to study the oxidation of 2-methyl-2-butene, a smaller, structurally related alkene. researchgate.net This model, validated against experimental data from shock tubes and jet-stirred reactors, provides insights into the reaction pathways and the formation of various products. researchgate.net Such models can be extended or adapted to predict the behavior of larger alkenes like this compound.

Kinetic modeling is also applied to industrially relevant processes like catalytic cracking. Studies on the cracking of 1-decene over H-ZSM-5 zeolite catalysts investigate the reaction pathways leading to the formation of light olefins. acs.org These models consider the influence of temperature and catalyst properties on the product yields. acs.org The cracking of 1-decene is thought to proceed predominantly through a monomolecular mechanism at high temperatures. acs.org

The development of these kinetic models often involves:

Mechanism Generation: Proposing a network of all plausible elementary reactions. acs.org

Rate Constant Estimation: Determining the rate constants for each reaction, often using theoretical methods (like transition state theory combined with quantum chemical calculations) or by fitting to experimental data. acs.org

Model Simulation: Solving the kinetic equations to predict the system's behavior. reaction-eng.com

Model Validation: Comparing the simulation results with experimental data and refining the model as needed. researchgate.net

Computational Catalysis: Active Site Design and Mechanism Elucidation

Computational catalysis uses theoretical methods to design new catalysts and to elucidate the detailed mechanisms of catalytic reactions involving molecules like this compound. acs.org By modeling the interaction between the reactant and the catalyst's active site, researchers can understand the factors that control catalytic activity and selectivity.

DFT calculations are a cornerstone of computational catalysis. acs.org They are used to map out the potential energy surface of a catalytic reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.orgnih.gov This information allows for the determination of the reaction mechanism and the rate-limiting step. For instance, DFT has been used to study the mechanism of cobalt-catalyzed isomerization of allyl ethers, revealing how the ligand environment affects stereoselectivity. acs.orgnih.gov

In the context of olefin reactions, computational studies have been used to design catalysts for specific transformations. For example, computational screening and design have led to the development of catalysts for the enantioselective hydroboration of aliphatic terminal alkenes. d-nb.info These studies predict which catalyst structures will lead to the desired product with high selectivity, guiding experimental efforts. d-nb.info Similarly, computational methods have been employed to understand and improve catalysts for ethylene (B1197577) oligomerization, a process that can produce linear alpha-olefins. rsc.org

The elucidation of reaction mechanisms through computation is critical for process optimization. Studies on the deoxyhydration of diols to olefins, for example, use computational chemistry to understand the catalytic cycle of rhenium-based catalysts. rsc.org Likewise, the mechanism of aziridination of 1-decene using iron catalysts was elucidated through DFT, showing the reaction proceeds via an open-chain radical intermediate and explaining how catalyst structure can prevent the formation of side products. nih.govresearchgate.net

Prediction of Structure-Reactivity Relationships and Reaction Pathways

A major goal of computational chemistry is to predict how a molecule's structure influences its reactivity, a concept known as the structure-activity relationship (SAR) or structure-reactivity relationship. acs.orgescholarship.orgresearchgate.net For this compound, this involves understanding how the presence of the methyl group and the position of the double bond affect its reaction rates and the types of products formed.

Quantitative structure-activity relationship (QSAR) models are often developed to predict reaction rate constants based on molecular descriptors. oup.com These descriptors can be derived from the molecular structure or from quantum chemical calculations. researchgate.net For atmospheric chemistry, SARs are used to estimate the rate constants for the reaction of organic compounds with atmospheric oxidants like OH radicals and ozone. acs.orgoup.com The rate constant for the reaction of OH radicals with 2-methyl-1-alkenes, for instance, shows a clear dependence on the length of the alkyl chain. acs.org

Computational methods can also predict entire reaction pathways. By calculating the thermodynamics and kinetics of various possible reaction steps, the most favorable pathway can be identified. acs.orgresearchgate.net For example, in the cracking of 1-decene, computational studies help to map the complex network of dehydrogenation, isomerization, and cyclization steps that can lead to various products, including aromatics. acs.orgacs.org Similarly, theoretical studies on the reactions of hydrogen atoms with pentene isomers have mapped out the potential energy surface for addition, abstraction, and isomerization reactions, providing a detailed understanding of the reaction pathways. acs.org This type of analysis is directly applicable to understanding the complex chemistry of this compound in high-temperature environments.

Advanced Applications and Industrial Research Perspectives of 2 Methyl 1 Decene Derivatives

Specialty Polymers and High-Performance Materials

The molecular structure of 2-Methyl-1-decene, characterized by a double bond at the primary (alpha) position and a methyl branch, makes it a valuable monomer in polymer science. This structure influences the resulting polymer's architecture, leading to materials with enhanced performance characteristics.

Polyalphaolefins (PAOs) are synthetic hydrocarbons widely used as high-performance lubricants. The properties of PAOs are highly dependent on the structure of the alpha-olefin monomers used in their synthesis. While linear alpha-olefins like 1-decene (B1663960) are common feedstocks, the incorporation of branched olefins such as this compound or the use of dimerization/oligomerization strategies to create branched structures in-situ is an area of active research. nih.govarabjchem.org

The use of branched alpha-olefins in PAO synthesis can lead to products with a better viscosity–temperature performance and improved low-temperature fluidity. nih.gov For instance, research involving the copolymerization of 1-decene with its dimer (a branched C20 olefin) using a Ziegler-Natta catalyst has been shown to produce PAOs containing quaternary carbon centers. nih.gov These structures result in a higher viscosity index (VI) and a lower pour point compared to traditional PAOs derived solely from linear monomers. nih.gov Metallocene catalysts have also been employed to oligomerize alpha-olefins, where the catalyst structure can influence the degree of branching in the final PAO product, thereby allowing for the fine-tuning of properties like kinematic viscosity and VI. arabjchem.org The oligomerization process can be controlled to produce a specific distribution of dimers, trimers, and higher oligomers to meet performance targets. google.com

Table 1: Influence of Monomer Structure on PAO Properties This table is illustrative, based on general findings in the cited literature.

| Monomer Feed | Resulting PAO Structure | Key Property Improvements |

|---|---|---|

| Linear Alpha-Olefins (e.g., 1-Decene) | Primarily linear chains with some branching from isomerization | Standard performance |

The introduction of functional groups into polyolefins enhances properties like adhesion, compatibility with other materials, and printability, expanding their range of applications. researchgate.net this compound and similar branched alpha-olefins can be copolymerized with ethylene (B1197577) or other olefins, and potentially with polar monomers, to create functionalized materials. researchgate.netresearchgate.net

Late-transition-metal catalysts, such as palladium and nickel complexes, are particularly adept at copolymerizing ethylene with polar-functionalized α-olefins. researchgate.net This allows for the direct synthesis of polymers with integrated functional groups. Furthermore, the development of thermoplastic polyolefin elastomers, which combine the processability of thermoplastics with the elasticity of rubbers, can be achieved by copolymerizing ethylene with higher α-olefins. polympart.com The branching resulting from monomers like 2-methyl-1-pentene (B165372) (a structural analog of this compound) influences the formation of soft, amorphous segments within the polymer, which is crucial for elastomeric behavior. researchgate.net These advanced elastomers are used in applications ranging from automotive parts to encapsulants for photovoltaic modules. researchgate.net

With increasing environmental concerns and a drive to reduce dependence on fossil fuels, there is significant research into producing polymers from renewable resources. rsc.orgualberta.ca Vegetable oils and other biomass sources are being explored as potential feedstocks for the chemical industry. rsc.orgpolympart.ir Alpha-olefins, including 1-decene, can be derived from bio-based sources through chemical transformations like the metathesis of fatty acid esters derived from plant oils. polympart.irtaylorandfrancis.comifpenergiesnouvelles.fr

For example, the ethenolysis of methyl oleate, which is derived from high-oleic plant oils, can yield 1-decene and methyl 9-decenoate. taylorandfrancis.comifpenergiesnouvelles.fr This bio-derived 1-decene can then be used in polymerization reactions. Research has demonstrated the synthesis of high-molecular-weight biopolyethers through the epoxidation of bio-derived 1-decene followed by ring-opening polymerization. ualberta.ca This positions branched alpha-olefins like this compound, if derivable from similar bio-based pathways, as potential monomers for sustainable polymers and materials. acs.orggoogle.com The ultimate goal is to create a sustainable manufacturing cycle where bio-based ethylene and other olefins serve as the foundational blocks for a new generation of polymers. google.com

Development of Functionalized Polyolefins and Elastomers

Chemical Intermediate and Fine Chemical Synthesis

Beyond polymerization, this compound is a valuable intermediate in organic synthesis, providing a gateway to a variety of more complex molecules with applications in fragrances, surfactants, and specialty chemicals.

Hydroformylation, or oxo-synthesis, is a major industrial process that converts olefins into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. researchgate.net These aldehydes are then often hydrogenated to produce alcohols. rsc.org The hydroformylation of a branched olefin like this compound would be expected to primarily yield 3-methylundecanal.

Subsequent hydrogenation of this aldehyde produces the corresponding alcohol, 3-methylundecanol. The reaction is typically catalyzed by transition metal complexes, with cobalt and rhodium being the most common. researchgate.netosti.gov Industrial processes often involve biphasic reaction systems to facilitate catalyst recovery and recycling. osti.gov While rhodium catalysts are highly effective for short-chain terminal olefins, cobalt-based systems are often used for longer-chain or internal olefins. osti.gov The resulting branched aldehydes and alcohols are valuable as intermediates for plasticizers, detergents, and other fine chemicals. rsc.org